molecular formula C20H23F2N3O B2697395 6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2195941-76-3

6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2697395
CAS No.: 2195941-76-3
M. Wt: 359.421
InChI Key: ROZSPNFYEYSNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dihydropyrimidinone Chemistry

The foundational synthesis of DHPMs dates to 1891, when Pietro Biginelli developed the eponymous three-component condensation of ethyl acetoacetate, aryl aldehydes, and urea under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones. This reaction, initially limited by modest yields, underwent critical refinements such as Atwal’s 1987 protocol employing β-keto esters and urea in refluxing acetic acid, which improved efficiency. Mechanistic insights emerged in 1997, when Kappe proposed a stepwise pathway involving urea-aldehyde condensation, imine formation, and β-ketoester cyclization. Modern innovations include four-component reactions integrating amines or enaminones, solid-phase synthetic strategies, and catalysts like p-TsOH.H~2~O, which expanded structural diversity. These advancements enabled the synthesis of derivatives with tailored substituents, such as the cyclopropyl and piperidinylmethyl groups in the target compound.

Significance in Heterocyclic Medicinal Chemistry

DHPMs occupy a privileged position in drug discovery due to their broad bioactivity. Monastrol, the prototypical DHPM, inhibits Eg5 kinesin, showcasing anticancer potential. Subsequent derivatives exhibit antibacterial, anti-inflammatory, and antitubercular activities, with compounds 58 and 59 demonstrating Mycobacterium tuberculosis inhibition at MIC values surpassing isoniazid. The structural flexibility of the DHPM scaffold allows modular substitutions at positions 1, 3, 4, and 6, enabling optimization of pharmacokinetic and pharmacodynamic properties. For instance, electron-withdrawing groups at C-4 enhance calcium channel blockade, while aryl modifications at C-3 improve antitubercular potency. The target compound’s 3,5-difluorophenyl and piperidinylmethyl groups exemplify strategic substitutions aimed at enhancing target affinity and metabolic stability.

Overview of Structural Innovation in DHPM Derivatives

Contemporary DHPM design emphasizes substituent engineering to modulate bioactivity. Common modifications include:

  • Position 1 : Alkyl or aryl groups influencing ring conformation.
  • Position 3 : Bulky aromatic or heteroaromatic moieties (e.g., pyrazolyl) for target engagement.
  • Position 4 : Electron-withdrawing esters or amides to stabilize the enolic tautomer.
  • Position 6 : Small hydrophobic groups (e.g., cyclopropyl) to enhance membrane permeability.

The target compound integrates a cyclopropyl group at position 6 and a piperidinylmethyl-difluorophenyl moiety at position 3, combining steric bulk and lipophilicity. Such designs align with trends in anticancer DHPMs, where trifluoromethyl and morpholine substitutions improve cytotoxicity. Synthetic routes leveraging enaminone intermediates or Claisen-Schmidt condensations facilitate these complex substitutions, as demonstrated in the target molecule’s synthesis.

Table 1: Representative DHPM Derivatives and Biological Activities

Substituents Biological Activity Key Findings Source
C-3 Pyrazolyl, C-4 methyl Antitubercular MIC 0.02 μg/mL (>500 selectivity index)
C-3 Morpholine, C-4 trifluoromethyl Anticancer Eg5 inhibition, IC~50~ 1.2 μM
C-6 Cyclopropyl, C-3 piperidinyl Target compound Hypothesized kinase or GPCR modulation N/A

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-7-15(8-18(22)9-17)11-24-5-3-14(4-6-24)12-25-13-23-19(10-20(25)26)16-1-2-16/h7-10,13-14,16H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZSPNFYEYSNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21F3N4O
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 2195880-34-1

Pharmacological Profile

Research indicates that compounds with a similar structural framework often exhibit a range of biological activities. The dihydropyrimidinone scaffold is known for its diverse pharmacological properties, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth across various cancer cell lines.
  • Antidiabetic Effects : Certain derivatives have been reported to enhance insulin sensitivity and glucose metabolism.
  • Neurological Activity : Potential applications in treating neurological disorders have been suggested based on the structural similarities with known neuroactive compounds.

The biological activity of 6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression and fibrosis.
  • Modulation of Receptor Activity : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

A study evaluating the cytotoxic effects of various pyrimidine derivatives found that the compound exhibited moderate cytotoxicity against ovarian cancer cell lines while maintaining limited toxicity towards non-cancerous cells. This suggests a favorable therapeutic index for potential anticancer applications.

CompoundCell LineIC50 (µM)Selectivity
6-Cyclopropyl...Ovarian Cancer15Moderate
ControlNon-cancerous>50High

Antidiabetic Effects

In vitro studies demonstrated that derivatives similar to this compound increased insulin sensitivity in adipocytes by up to 37%. The presence of specific substituents on the phenyl ring significantly influenced this activity.

SubstituentIncrease in Insulin Sensitivity (%)
None0
4-Fluoro15
4-Dichloro25
4-Methyl37

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs from the evidence share key motifs, such as fluorinated aromatic systems, piperidine/pyridine rings, and heterocyclic cores. Below is a detailed comparison:

Core Structure and Functional Groups

Compound Name Core Structure Key Substituents Fluorine Position(s) Notable Features
Target Compound :
6-Cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
3,4-Dihydropyrimidin-4-one - Cyclopropyl (position 6)
- Piperidinylmethyl with 3,5-difluorophenylmethyl
3,5-difluoro on benzyl Rigid cyclopropyl enhances metabolic stability; dihydropyrimidinone may improve solubility vs. fully aromatic cores.
Analog 1 :
3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Pyrido[1,2-a]pyrimidin-4-one - Benzisoxazolyl-piperidine
- Tetrahydroquinoline-like system
6-fluoro on benzisoxazole Benzisoxazole introduces electron-withdrawing effects; tetrahydroquinoline core may reduce planarity, affecting membrane permeability.
Analog 2 :
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Pyrazolo[3,4-b]pyridine - Cyclopropyl (position 6)
- 4-fluorophenyl
4-fluoro on phenyl Pyrazole-pyridine hybrid with ester functionality; cyclopropyl may lower lipophilicity compared to alkyl groups.
Analog 3 :
3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one
Thieno[2,3-D]pyrimidin-4(3H)-one - Ethyl
- Thiol group
None Thiophene ring increases π-stacking potential; thiol group may confer redox activity or metal-binding properties.

Key Structural and Functional Differences

  • Fluorination Patterns : The target compound’s 3,5-difluorophenyl group contrasts with Analog 1’s 6-fluoro-benzisoxazole and Analog 2’s 4-fluorophenyl . Meta-difluorination may enhance binding to hydrophobic pockets in targets like kinases or GPCRs, while para-fluorination (Analog 2) could optimize electronic effects .
  • Substituent Effects : The cyclopropyl group (target and Analog 2) is smaller and more rigid than Analog 3’s ethyl group, which may reduce metabolic oxidation.

Hypothesized Pharmacological Implications

  • Analog 1 : The benzisoxazole-piperidine motif is common in antipsychotic drugs (e.g., risperidone derivatives), hinting at CNS activity .
  • Analog 3 : The thiol group could enable covalent binding to cysteine residues in enzymes, a mechanism exploited in protease inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-cyclopropyl-3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, and what critical reaction conditions must be controlled?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the piperidine core via reductive amination between 3,5-difluorobenzaldehyde and piperidin-4-ylmethanol under hydrogenation (H₂/Pd-C) .
  • Step 2 : Cyclopropyl introduction via nucleophilic substitution using cyclopropyl bromide in anhydrous DMF with NaH as a base .
  • Step 3 : Pyrimidinone ring closure using urea or thiourea derivatives under reflux in ethanol .
  • Critical conditions : Maintain inert atmosphere (N₂/Ar) during amination steps to prevent oxidation. Monitor pH during cyclization (optimal pH 8–9) to avoid side-product formation .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to verify cyclopropyl proton signals (δ 0.5–1.5 ppm) and piperidine methylene integration .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to confirm molecular ion [M+H]⁺ and rule out impurities (e.g., dehalogenated byproducts) .
  • X-ray crystallography : For absolute configuration confirmation, grow single crystals in ethanol/water mixtures .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Receptor binding assays : Radiolabeled competitive binding studies (e.g., ³H-ligand displacement) on G-protein-coupled receptors (GPCRs) due to structural similarity to known piperidine-based ligands .
  • Enzyme inhibition screening : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability (oral/IP administration), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes) to identify discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Tissue distribution studies : Radiolabel the compound (¹⁴C) and track accumulation in target organs .

Q. What strategies optimize the compound’s selectivity for a target receptor while minimizing off-target effects?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with other strained rings) and test against receptor panels .
  • Molecular docking : Use computational models (AutoDock Vina, Schrödinger) to predict binding poses and identify steric clashes or unfavorable interactions .
  • Functional selectivity assays : Compare cAMP accumulation (for GPCRs) vs. β-arrestin recruitment to assess biased signaling .

Q. How can synthetic byproducts (e.g., dehalogenated impurities) be minimized during scale-up?

  • Methodology :

  • Reagent purity : Use ultra-dry solvents (e.g., DMF stored over molecular sieves) to prevent hydrolysis of fluorophenyl groups .
  • Temperature control : Limit exothermic reactions (e.g., during cyclization) to ≤60°C to avoid thermal degradation .
  • Byproduct monitoring : Implement in-process HPLC to track impurity formation (e.g., 3,5-difluorophenyl demethylation) and adjust stoichiometry dynamically .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR/Cas9 knockout models : Generate cell lines lacking suspected targets (e.g., specific GPCR subtypes) to confirm on-target effects .
  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics to identify downstream pathways affected by treatment .
  • Electrophysiology : For CNS targets, use patch-clamp recordings on neuronal cultures to assess ion channel modulation .

Notes

  • Structural analogs (e.g., pyrido[1,2-a]pyrimidin-4-ones) provide insights into reactivity and bioactivity .
  • Advanced purification techniques (e.g., preparative SFC) may enhance enantiomeric purity for chiral intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.